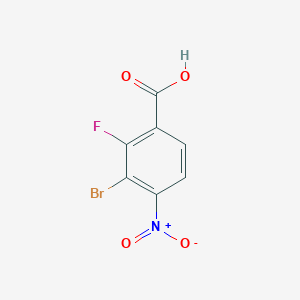![molecular formula C11H16N2O6 B14790592 1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside, known for its unique structure and significant applications in scientific research. This compound is characterized by the presence of a methylene bridge connecting the 2’-O and 4’-C positions of the ribofuranosyl moiety, which imparts stability and rigidity to the nucleoside structure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine typically involves the use of protected ribofuranosyl intermediates. The key steps include the formation of the methylene bridge through a cyclization reaction, followed by deprotection to yield the final product. Common reagents used in these reactions include methylene iodide and strong bases such as sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency .
化学反应分析
Types of Reactions: 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, often using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .
科学研究应用
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Employed in the study of nucleic acid interactions and stability.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids, where it enhances stability and resistance to enzymatic degradation. The methylene bridge provides rigidity, which helps in maintaining the structural integrity of the nucleic acid duplex. This compound targets nucleic acid synthesis pathways and can interfere with the replication of viral genomes .
相似化合物的比较
- 5-Methyl-2’-O,4’-C-methyleneuridine
- 2’-O,4’-C-methylenethymidine
- 2’-O,4’-C-methylene-5-methyluridine
Comparison: 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is unique due to its specific methylene bridge, which imparts greater stability compared to other similar compounds. This stability makes it particularly useful in applications requiring robust nucleic acid structures .
属性
分子式 |
C11H16N2O6 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h5-7,9,14-15H,2-4H2,1H3,(H,12,16,17)/t5?,6?,7?,9?,11-/m0/s1 |
InChI 键 |
VCPFBYHKXLUNRW-GMEDYPRCSA-N |
手性 SMILES |
CC1CN(C(=O)NC1=O)C2C3C([C@@](O2)(CO3)CO)O |
规范 SMILES |
CC1CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


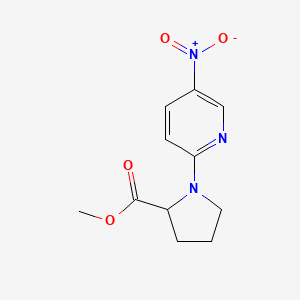
![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
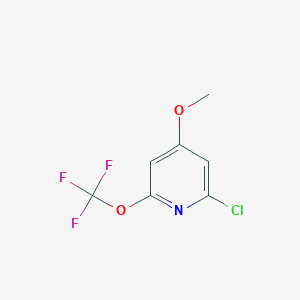
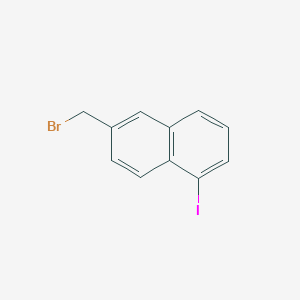
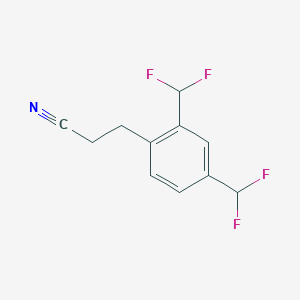
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
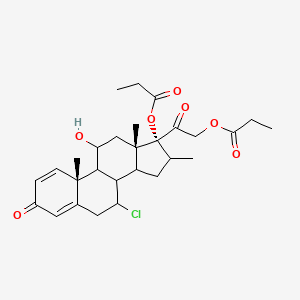
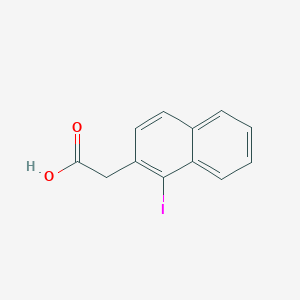
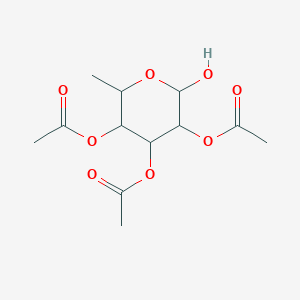
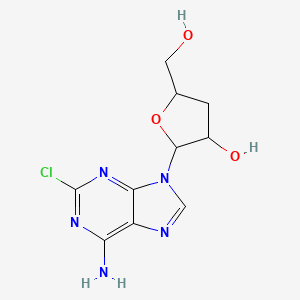
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)
